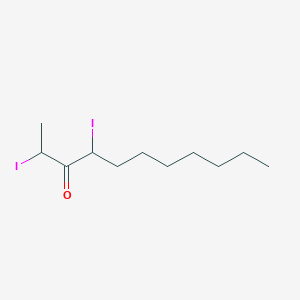
2,4-Diiodoundecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diiodoundecan-3-one is an organic compound characterized by the presence of two iodine atoms attached to the carbon chain at positions 2 and 4, and a ketone functional group at position 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodoundecan-3-one typically involves the iodination of undecanone derivatives. One common method is the halogenation of undecan-3-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to prevent over-iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,4-Diiodoundecan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted undecanones with different functional groups replacing the iodine atoms.
Reduction: Formation of 2,4-diiodoundecan-3-ol.
Oxidation: Formation of 2,4-diiodoundecanoic acid or other oxidized derivatives.
科学研究应用
2,4-Diiodoundecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Diiodoundecan-3-one depends on its interaction with molecular targets and pathways. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, which may play a role in its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
2,4-Dichloroundecan-3-one: Similar structure but with chlorine atoms instead of iodine.
2,4-Dibromoundecan-3-one: Similar structure but with bromine atoms instead of iodine.
2,4-Difluoroundecan-3-one: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,4-Diiodoundecan-3-one is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine, bromine, or fluorine. This can result in different reactivity and biological activity compared to its halogenated analogs. The iodine atoms can also enhance the compound’s ability to participate in halogen bonding, which can influence its interactions with biological targets and its overall chemical behavior.
属性
CAS 编号 |
649767-33-9 |
|---|---|
分子式 |
C11H20I2O |
分子量 |
422.08 g/mol |
IUPAC 名称 |
2,4-diiodoundecan-3-one |
InChI |
InChI=1S/C11H20I2O/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
InChI 键 |
KVEFMVVUYYHCQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(=O)C(C)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


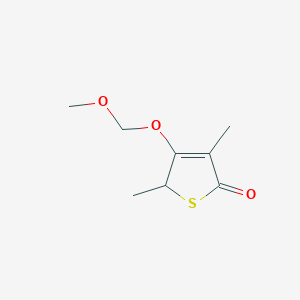
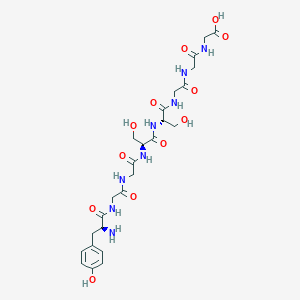


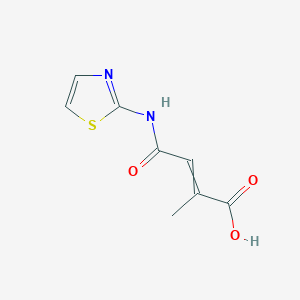
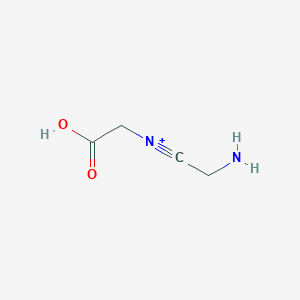
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)



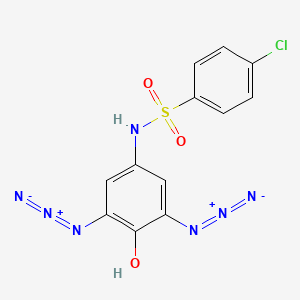

![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
